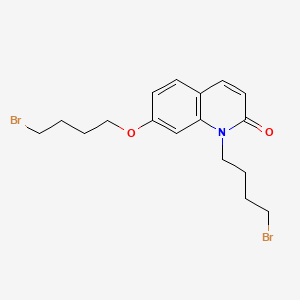

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

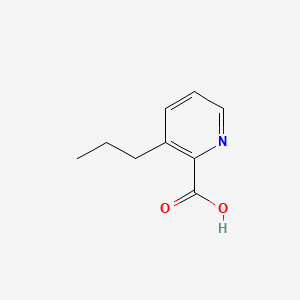

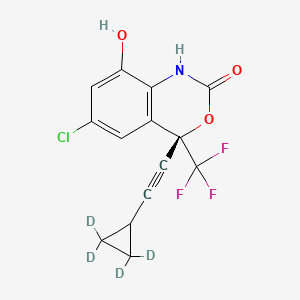

“N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one” is a chemical compound with the molecular formula C17H21Br2NO2 and a molecular weight of 431.168 . It is used in the field of organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C17H21Br2NO2 . The compound contains bromine, carbon, hydrogen, nitrogen, and oxygen atoms. Unfortunately, a detailed structural analysis is not available in the retrieved resources.Applications De Recherche Scientifique

Synthesis and Characterization

- Research on N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one has explored its synthesis and characterization. Ivanova et al. (2011) demonstrated that 3-Polyfluoroalkyl-1,2-dihydroquinoxalin-2-ones, which are structurally related to the target compound, can be synthesized through reactions involving 4-bromobutyl acetate (Ivanova, Khudina, Burgart, & Saloutin, 2011). Additionally, Klásek et al. (2002) described the synthesis of 3-thiocyanato-1H,3H-quinoline-2,4-diones, again showcasing methods relevant to the synthesis of similar quinoline derivatives (Klásek, Polis, Mrkvička, & Košmrlj, 2002).

Corrosion Inhibition

- A study by Tazouti et al. (2021) investigated the effect of hydrocarbon chain length for acid corrosion inhibition of mild steel by 8-(n-bromo-R-alkoxy) quinoline derivatives. The research found that these compounds, including an analog of the target compound, acted as anodic-type inhibitors and showed promising results in corrosion prevention (Tazouti, Errahmany, Rbaa, Galai, Rouifi, Touir, Zarrouk, Kaya, Touhami, Ibrahimi, & Erkan, 2021).

Glycosidic Linkage Formation

- Research on the selective formation of glycosidic linkages of N-unsubstituted 4-hydroxyquinolin-2(1H)-ones by Kimmel, Kafka, & Košmrlj (2010) has relevance in understanding the chemical behavior of similar quinoline derivatives. This study provides insights into the chemical reactions and potential applications of quinoline-based compounds in various domains (Kimmel, Kafka, & Košmrlj, 2010).

Antimalarial Activity

- A study by Rice (1976) on the synthesis and phototoxicity of alpha-dibutylaminomethylbenzo[h]quinoline-4-methanols, which are structurally related to N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one, revealed significant antimalarial activity against Plasmodium berghei in mice. This indicates potential biological applications for similar quinoline derivatives (Rice, 1976).

Electrochemical and Photocatalytic Properties

- Lei Li et al. (2020) investigated octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, demonstrating the electrocatalytic and photocatalytic properties of these compounds. This research could be pertinent for applications involving N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one in energy conversion and environmental remediation (Lei Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).

Orientations Futures

Propriétés

IUPAC Name |

7-(4-bromobutoxy)-1-(4-bromobutyl)quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Br2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWILAFYJFYBCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2CCCCBr)OCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696204 |

Source

|

| Record name | 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one | |

CAS RN |

1076199-56-8 |

Source

|

| Record name | 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dimethoxy[7-13C]-benzyl Alcohol](/img/structure/B562362.png)

![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)

![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)

![1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562368.png)

![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)